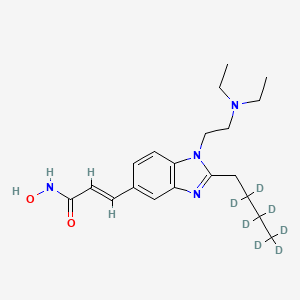
Pracinostat-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials . It is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors .
Molecular Structure Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Chemical Reactions Analysis
Pracinostat has been shown to inhibit JAK-signal transducer and activator of transcription (STAT) signaling in AML cells with JAK2 V617F mutations . It also diminishes FLT3 signaling, particularly in FLT3-ITD (internal tandem duplication) cell lines .Physical And Chemical Properties Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Scientific Research Applications
Treatment of Glioma
Pracinostat has shown significant potential in the treatment of glioma, a common malignant brain tumor in adults . It has been found to suppress the malignant phenotype in human glioma . The drug inhibits proliferation, induces apoptosis, and also inhibits migration and invasion in human glioma cell lines . It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells .
Overcoming Cancer Chemoresistance
Pracinostat has been identified as a potential solution to overcome cancer chemoresistance . It shows potent anticancer activity against both solid and hematological malignancies . Pracinostat has better physicochemical, pharmaceutical, and pharmacokinetic properties than other HDAC inhibitors . It shows maximum efficacy when used in doublet therapy .
Attenuation of Lung Fibroblast Activation
Pracinostat has been identified as a potent attenuator of lung fibroblast activation . This application is particularly relevant in the context of fibrotic lung diseases .
Inhibition of Histone Deacetylases (HDACs)
Pracinostat is a novel type of HDAC inhibitor . HDACs are potential targets for tumor treatment . Pracinostat has a significant antitumor effect on a variety of tumors .
Inhibition of PI3K/Akt Signaling Pathway
Pracinostat has been found to inhibit the PI3K/Akt signaling pathway . This pathway is often dysregulated in cancers, leading to increased proliferation and survival of cancer cells .
Inhibition of STAT3 Pathway
Pracinostat also inhibits the STAT3 pathway . The STAT3 pathway is involved in many cellular processes such as cell growth and apoptosis, and its dysregulation is associated with a variety of human cancers .
Mechanism of Action
Target of Action
Pracinostat-d7, like its parent compound Pracinostat, is a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . They are potential targets for tumor treatment .
Mode of Action
Pracinostat-d7 inhibits HDAC activity, which results in the accumulation of acetyl groups on the histone lysine residues . This leads to an open chromatin structure and transcriptional activation . In vitro, Pracinostat-d7 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Biochemical Pathways
Pracinostat-d7 affects multiple biochemical pathways. It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells . Additionally, Pracinostat-d7 inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Pharmacokinetics
Pracinostat-d7, similar to Pracinostat, has superior pharmaceutical, metabolic, and pharmacokinetic properties . The oral bioavailability in mice is 34% .
Result of Action
Pracinostat-d7 has significant anti-tumor effects. These effects occur in a time- and concentration-dependent manner .
Safety and Hazards
Pracinostat has been tested in clinical trials and has shown to be well-tolerated . The most common nonhematologic adverse events were constipation, nausea, fatigue, decreased appetite, peripheral edema, diarrhea, and dyspnea . Frequent hematologic adverse events were decreased neutrophil count, anemia, decreased platelet count, febrile neutropenia, and thrombocytopenia .
Future Directions
properties
IUPAC Name |
(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-YBXIAPOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pracinostat-d7 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

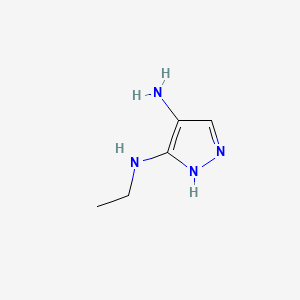


![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
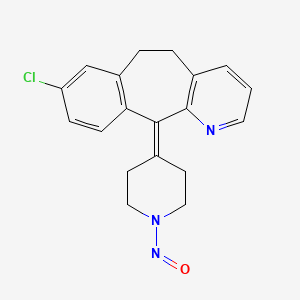
![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

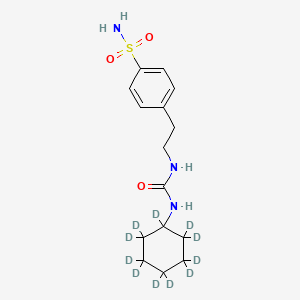
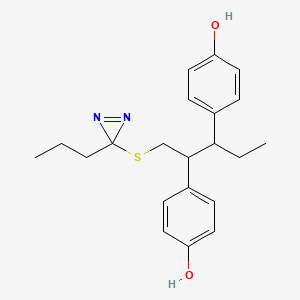
![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
